molecular formula C13H16FNO5S B1436943 Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate CAS No. 1036688-17-1

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No. B1436943
M. Wt: 317.34 g/mol
InChI Key: OQUATQCFMNAKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C13H16FNO5S and a molecular weight of 317.33 . It is also known by the alias Benzoic acid, 4-fluoro-3-(4-morpholinylsulfonyl)-, ethyl ester .


Physical And Chemical Properties Analysis

The physical properties of Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate include a predicted boiling point of 463.9±55.0 °C and a predicted density of 1.353±0.06 g/cm3 . The compound has a predicted pKa of -8.86±0.20 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthesis methods and characterized various derivatives of ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate, exploring their structural and chemical properties. For instance, a study presented the synthesis and biological activity evaluation of a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showing remarkable anti-TB and antimicrobial activities (Mamatha S.V et al., 2019). Another research developed a novel inhibitor of hepatitis B through synthesis of a related compound, demonstrating in vitro nanomolar inhibitory activity against HBV (A. Ivachtchenko et al., 2019).

Biological and Antimicrobial Activities

Several studies have explored the antimicrobial and biological activities of derivatives, highlighting their potential in developing new treatments. For example, a compound was evaluated for its antitubercular activities, revealing good efficacy (Serap Başoğlu et al., 2012). Another study synthesized and evaluated the antibacterial and antifungal activities of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, showing moderate in vitro activities against tested microorganisms (S. G. Patil et al., 2011).

Chemical Stability and Reactivity

The chemical stability and reactivity of these compounds have been investigated, providing insights into their potential applications in synthetic chemistry and materials science. For instance, a study on the synthesis of linezolid-like molecules highlighted the structural assignments based on elemental analysis and spectral data, offering a foundation for further antimicrobial activity studies (Serap Başoğlu et al., 2012).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been employed to assess the potential of these compounds as inhibitors for various biological targets. A study involving the novel inhibitor of hepatitis B underscored the importance of molecular docking in evaluating the compound as a new potential inhibitor (A. Ivachtchenko et al., 2019).

properties

IUPAC Name

ethyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5S/c1-2-20-13(16)10-3-4-11(14)12(9-10)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUATQCFMNAKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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